Cas no 2368849-95-8 (6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one)

6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one is a versatile heterocyclic compound featuring a hydroxymethyl group and a trifluoromethyl substituent on an isoindolinone scaffold. The hydroxymethyl moiety enhances its reactivity, making it a valuable intermediate for further functionalization, while the electron-withdrawing trifluoromethyl group contributes to its stability and potential bioactivity. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural motifs are leveraged for the development of novel active ingredients. Its well-defined synthetic pathway and high purity make it suitable for precise applications in medicinal chemistry and material science. The combination of these functional groups offers a balanced profile of reactivity and stability for advanced synthetic workflows.
6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one structure
2368849-95-8 structure
Product name:6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one
CAS No:2368849-95-8
MF:C10H8F3NO2
Molecular Weight:231.171233177185
CID:6627104
PubChem ID:139349790

6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one 化学的及び物理的性質

名前と識別子

    • 1H-Isoindol-1-one, 2,3-dihydro-6-(hydroxymethyl)-4-(trifluoromethyl)-
    • 6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one
    • 2368849-95-8
    • MCZFCYLYNAFIMI-UHFFFAOYSA-N
    • SCHEMBL21200175
    • G15565
    • 6-(Hydroxymethyl)-4-(trifluoromethyl)-2,3-dihydroisoindol-1-one
    • インチ: 1S/C10H8F3NO2/c11-10(12,13)8-2-5(4-15)1-6-7(8)3-14-9(6)16/h1-2,15H,3-4H2,(H,14,16)
    • InChIKey: MCZFCYLYNAFIMI-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C(C(F)(F)F)=CC(CO)=C2)CN1

計算された属性

  • 精确分子量: 231.05071298g/mol
  • 同位素质量: 231.05071298g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 292
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

  • 密度みつど: 1.459±0.06 g/cm3(Predicted)
  • Boiling Point: 441.5±45.0 °C(Predicted)
  • 酸度系数(pKa): 13.46±0.20(Predicted)

6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Aaron
AR029IQZ-250mg
6-(hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one
2368849-95-8 98%
250mg
$135.00 2025-02-17
Aaron
AR029IQZ-100mg
6-(hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one
2368849-95-8 98%
100mg
$81.00 2025-02-17
Aaron
AR029IQZ-1g
6-(hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one
2368849-95-8 98%
1g
$324.00 2025-02-17

6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one 関連文献

6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-oneに関する追加情報

Introduction to 6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one (CAS No. 2368849-95-8)

6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its molecular framework, characterized by an isoindoline core substituted with a hydroxymethyl group at the 6-position and a trifluoromethyl group at the 4-position, imparts unique electronic and steric properties that make it a promising candidate for further exploration in drug discovery. The compound’s chemical designation, CAS No. 2368849-95-8, serves as a unique identifier, facilitating its recognition and study within scientific literature and databases.

The isoindoline scaffold is a privileged structure in medicinal chemistry, known for its presence in several bioactive molecules. The incorporation of a trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design. Additionally, the hydroxymethyl functionality introduces potential sites for hydrogen bonding and further derivatization, enabling the development of analogs with tailored biological activities. This dual substitution pattern makes 6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one a versatile building block for synthesizing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of this compound with biological targets. Studies suggest that the trifluoromethyl group may facilitate strong π-cation interactions with positively charged residues in protein binding pockets, while the hydroxymethyl moiety could engage in hydrogen bonding networks. Such insights are invaluable for rational drug design, guiding the optimization of lead compounds to improve efficacy and selectivity.

In parallel, experimental investigations have begun to unravel the pharmacological potential of derivatives inspired by 6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one. Preliminary assays indicate that certain analogs exhibit inhibitory activity against enzymes implicated in inflammatory pathways. The isoindoline core’s ability to modulate these enzymatic activities makes it a compelling scaffold for developing anti-inflammatory agents. Furthermore, the electron-withdrawing nature of the trifluoromethyl group may enhance binding interactions by stabilizing negative charges on transition states or enzyme cofactors.

The synthesis of 6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one presents an interesting challenge due to the complexity of its heterocyclic system. Traditional synthetic routes often involve multi-step sequences, including cyclization reactions and functional group transformations. However, recent methodological developments have streamlined these processes, enabling more efficient access to isoindoline derivatives. Transition-metal-catalyzed reactions, such as palladium-mediated cross-coupling and copper-induced cyclizations, have emerged as powerful tools for constructing the desired molecular architecture with high precision.

The role of fluorine-containing substituents in pharmaceuticals cannot be overstated. The presence of a trifluoromethyl group not only improves pharmacokinetic properties but also modulates electronic effects within the molecule. This influence can fine-tune reactivity patterns and binding affinities, making fluorinated compounds particularly attractive for drug development. In the case of 6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one, the interplay between the isoindoline core and the fluorinated side chain offers a rich ground for structural diversity and functional exploration.

As research progresses, interdisciplinary approaches combining synthetic organic chemistry with bioinformatics will continue to drive discoveries related to this compound. High-throughput screening technologies allow for rapid evaluation of large libraries of derivatives, identifying those with optimal pharmacological profiles. Meanwhile, advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide powerful analytical tools for characterizing complex reaction mixtures and confirming structural integrity.

The potential applications of 6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one extend beyond traditional therapeutic areas. Its structural motifs are reminiscent of natural products with known bioactivities, suggesting possibilities for antimicrobial or anticancer agents. Additionally, its ability to undergo further functionalization makes it a valuable intermediate for exploring new chemical space. By leveraging modern synthetic methodologies and computational predictions, researchers can systematically explore its derivatives to uncover novel bioactivities.

Future directions in this field may involve investigating the stereochemical aspects of isoindoline derivatives. The configuration around chiral centers can significantly impact biological activity; thus, understanding enantioselective synthesis or resolution techniques will be crucial for optimizing lead compounds derived from 6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one. Collaborative efforts between academia and industry will be essential to translate these findings into tangible therapeutic advancements.

In conclusion,6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one (CAS No. 2368849-95-8) represents a fascinating subject of study within pharmaceutical chemistry. Its unique structural features offer opportunities for designing molecules with enhanced pharmacological properties. As research continues to uncover new synthetic strategies and biological insights,this compound is poised to play a significant role in shaping future therapeutic interventions across multiple disease areas.

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